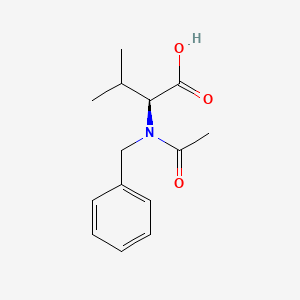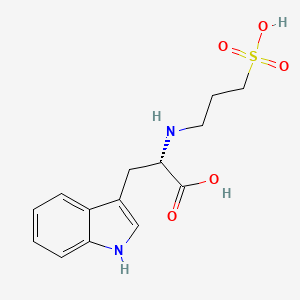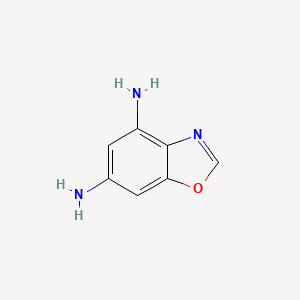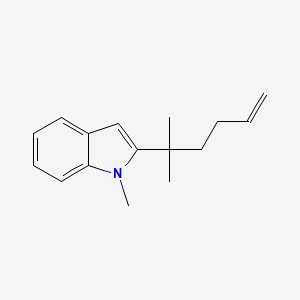
Benzenamine, N-(2,3-dibutyl-1H-inden-1-ylidene)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-(2,3-dibutyl-1H-inden-1-ylidene)-4-methoxy-: is a complex organic compound with a unique structure that combines an indene moiety with a benzenamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2,3-dibutyl-1H-inden-1-ylidene)-4-methoxy- typically involves the condensation of 2,3-dibutyl-1H-indene-1-one with 4-methoxybenzenamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, with reagents such as halogens, nitrating agents, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halogens, nitrating agents, alkylating agents, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, reduced aromatic compounds.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
Benzenamine, N-(2,3-dibutyl-1H-inden-1-ylidene)-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-(2,3-dibutyl-1H-inden-1-ylidene)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or binding to receptor sites, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 2-chloro-N-(2,3-dibutyl-1H-inden-1-ylidene)
- Benzenamine, N-(2,3-dibutyl-1H-inden-1-ylidene)-4-chloro-
- Benzenamine, N-(2,3-dibutyl-1H-inden-1-ylidene)-4-hydroxy-
Uniqueness
Benzenamine, N-(2,3-dibutyl-1H-inden-1-ylidene)-4-methoxy- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Propriétés
Numéro CAS |
731842-70-9 |
|---|---|
Formule moléculaire |
C24H29NO |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
2,3-dibutyl-N-(4-methoxyphenyl)inden-1-imine |
InChI |
InChI=1S/C24H29NO/c1-4-6-10-20-21-12-8-9-13-23(21)24(22(20)11-7-5-2)25-18-14-16-19(26-3)17-15-18/h8-9,12-17H,4-7,10-11H2,1-3H3 |
Clé InChI |
UIDKBEOSQSLXIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C(=NC2=CC=C(C=C2)OC)C3=CC=CC=C31)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide](/img/structure/B12533410.png)
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester](/img/structure/B12533412.png)
![N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide](/img/structure/B12533413.png)
![1,1'-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene](/img/structure/B12533426.png)




![({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B12533476.png)
![7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B12533487.png)
![3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione](/img/structure/B12533494.png)

